![molecular formula C19H13Cl B11946055 Benz[a]anthracene, 4-chloro-7-methyl- CAS No. 14009-28-0](/img/structure/B11946055.png)
Benz[a]anthracene, 4-chloro-7-methyl-
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Overview
Description
Benz[a]anthracene, 4-chloro-7-methyl- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benz[a]anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with chloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of benz[a]anthracene, 4-chloro-7-methyl- may involve large-scale Friedel-Crafts reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benz[a]anthracene, 4-chloro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benz[a]anthracene-4,7-dione, while substitution with methoxide may produce 4-methoxy-7-methylbenz[a]anthracene .
Scientific Research Applications
Chemical Applications
Synthesis Precursor
Benz[a]anthracene, 4-chloro-7-methyl- serves as a precursor in the synthesis of more complex organic molecules. It can be utilized in various organic reactions such as Friedel-Crafts alkylation and cyclization reactions, which are essential for creating diverse chemical compounds.
Reactivity Studies
The compound undergoes several types of chemical reactions:
- Oxidation : Introducing oxygen-containing functional groups (e.g., hydroxyl or carbonyl groups).
- Reduction : Removing chlorine atoms or reducing double bonds.
- Substitution : Replacing the chlorine atom with other functional groups.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Applications
Interaction with Biological Macromolecules
Research has shown that Benz[a]anthracene, 4-chloro-7-methyl- interacts with DNA and proteins, making it a subject of study in understanding the mechanisms of carcinogenesis. Its ability to intercalate into DNA can disrupt normal cellular functions and potentially lead to mutations .
Carcinogenic Studies
This compound has been investigated for its carcinogenic properties. Experimental studies indicate that it may increase the risk of tumor development in animal models, particularly in the liver . The structure-activity relationship studies have provided insights into how modifications to the benz[a]anthracene structure influence its carcinogenic potency .
Medical Applications
Therapeutic Agent Research
Benz[a]anthracene, 4-chloro-7-methyl- is being explored for its potential as a therapeutic agent. Its unique molecular structure allows it to serve as a model compound in drug development, particularly in studying drug interactions and efficacy against specific biological targets.
Industrial Applications
Production of Dyes and Pigments
In the industrial sector, Benz[a]anthracene, 4-chloro-7-methyl- is utilized in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating various colorants used in textiles and plastics.
Case Studies
- Tumor Development Studies : Research conducted on mice demonstrated that exposure to Benz[a]anthracene, 4-chloro-7-methyl- resulted in an increased incidence of liver tumors compared to controls. This study highlighted the importance of structural modifications on the compound's biological effects .
- Chemical Reaction Pathways : Studies have documented various synthetic routes for producing derivatives of Benz[a]anthracene, emphasizing the compound's versatility as a precursor in organic synthesis. The efficiency of these pathways was evaluated based on yield and purity metrics under optimized reaction conditions.
Mechanism of Action
The mechanism by which benz[a]anthracene, 4-chloro-7-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. It may also bind to specific proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound, lacking the chlorine and methyl substituents.
7-Methylbenz[a]anthracene: Similar structure but without the chlorine atom.
4,7-Dimethylbenz[a]anthracene: Contains two methyl groups instead of one chlorine and one methyl group.
Uniqueness
Benz[a]anthracene, 4-chloro-7-methyl- is unique due to the presence of both chlorine and methyl substituents, which can significantly alter its chemical reactivity and biological interactions compared to its analogs .
Biological Activity
Benz[a]anthracene, 4-chloro-7-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential carcinogenic properties. This article explores its biological activity, focusing on its carcinogenic effects, metabolic pathways, and interactions with biological systems.
Chemical Structure and Properties
Benz[a]anthracene, 4-chloro-7-methyl- has the molecular formula C19H13Cl and a molecular weight of 276.76 g/mol. The presence of chlorine and methyl groups in its structure may significantly influence its biological activity compared to other derivatives of benz[a]anthracene.
Carcinogenic Activity
Research indicates that benz[a]anthracene derivatives are associated with tumorigenesis. A study examining various derivatives, including 4-chloro-7-methylbenz[a]anthracene, found that while some compounds exhibited strong tumorigenic activity, others displayed marginal effects. Specifically, 4-chloro-7-bromomethylbenz[a]anthracene showed only slight increases in liver tumor incidence in male mice, suggesting a lower potency compared to other derivatives such as 7-methylbenz[a]anthracene .
Tumorigenic Effects in Animal Models
The following table summarizes the tumorigenic effects observed in animal studies involving various benz[a]anthracene derivatives:
Compound Name | Tumor Type | Observed Effects |
---|---|---|
7-Methylbenz[a]anthracene | Subcutaneous sarcomata | High incidence of tumors at injection site |
Lung tumors | Multiple occurrences in both male and female mice | |
7-Bromomethylbenz[a]anthracene | Lung and liver tumors | Significant but less than 7-methyl derivative |
4-Chloro-7-bromomethylbenz[a]anthracene | Liver tumors | Marginal increase in tumor incidence |
These findings indicate that while some derivatives are highly carcinogenic, others like 4-chloro-7-methyl- exhibit reduced activity, which may be attributed to structural modifications impacting their interaction with biological targets .
Metabolic Pathways and Mechanisms
The metabolism of benz[a]anthracene compounds often involves the formation of reactive intermediates that can interact with DNA, leading to mutagenesis. Chlorinated PAHs like benz[a]anthracene, 4-chloro-7-methyl-, are known to form DNA adducts, which are critical in the initiation of carcinogenesis. The specific metabolic pathways include:
- Bioactivation : Conversion to reactive epoxides.
- DNA Interaction : Formation of DNA adducts leading to mutations.
- Detoxification : Metabolism by phase II enzymes (e.g., glutathione S-transferases).
Case Studies and Research Findings
A significant body of research has examined the biological activities of chlorinated PAHs. For instance, studies have shown that chlorinated derivatives exhibit enhanced mutagenicity compared to their non-chlorinated counterparts. This suggests that the substitution pattern on the benz[a]anthracene framework plays a crucial role in determining biological activity .
In a comprehensive review of aromatic hydrocarbons' toxicity, it was noted that certain structural features contribute to the compound's overall carcinogenic potential. The presence of halogen substituents like chlorine can increase electrophilicity, enhancing interactions with cellular macromolecules .
Properties
CAS No. |
14009-28-0 |
---|---|
Molecular Formula |
C19H13Cl |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
4-chloro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13Cl/c1-12-14-6-3-2-5-13(14)11-18-15(12)9-10-17-16(18)7-4-8-19(17)20/h2-11H,1H3 |
InChI Key |
LUGMZOXWCOHFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC=C3Cl |
Origin of Product |
United States |
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